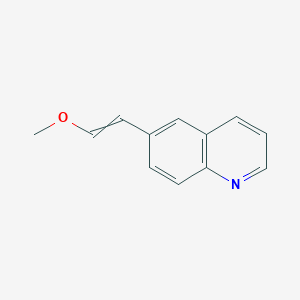

6-(2-Methoxyethenyl)quinoline

Description

Propriétés

Numéro CAS |

651025-07-9 |

|---|---|

Formule moléculaire |

C12H11NO |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

6-(2-methoxyethenyl)quinoline |

InChI |

InChI=1S/C12H11NO/c1-14-8-6-10-4-5-12-11(9-10)3-2-7-13-12/h2-9H,1H3 |

Clé InChI |

UWQRXDYJFRFYDO-UHFFFAOYSA-N |

SMILES canonique |

COC=CC1=CC2=C(C=C1)N=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Knorr Quinoline Synthesis

The Knorr synthesis is a widely recognized method for synthesizing quinoline derivatives. This method involves the condensation of an aromatic amine with a β-ketoester, leading to the formation of the quinoline ring system. The reaction typically requires a mild acid catalyst, such as sulfuric acid.

-

- An aromatic amine (e.g., aniline) is reacted with a β-ketoester in the presence of sulfuric acid.

- The reaction mixture is heated to promote imine formation and subsequent cyclization.

Yield : High yields can be achieved by optimizing reaction conditions such as temperature and concentration of reactants.

Friedländer Synthesis

The Friedländer synthesis offers another effective route for preparing quinoline derivatives. This method involves the condensation of an aliphatic carbonyl compound with an aromatic carbonyl compound having an amino group at the ortho position.

-

- Combine an aromatic carbonyl compound with an aliphatic carbonyl in the presence of a strong base (e.g., sodium hydroxide).

- The formation of an enamine intermediate leads to cyclization into the quinoline structure.

Yield : The choice of base and reaction conditions can significantly affect yield and selectivity.

Wittig Reaction

The Wittig reaction can also be employed to synthesize this compound by utilizing phosphonium salts to form alkenes.

-

- React a suitable quinoline derivative with benzyltriphenylphosphonium chloride.

- The resulting alkene can be further functionalized to yield the desired product.

Yield : Typically high, depending on the specific derivatives used in the reaction.

Comparative Analysis of Preparation Methods

| Method | Key Reactants | Conditions | Typical Yield |

|---|---|---|---|

| Knorr Synthesis | Aromatic amine, β-ketoester | Mild acid, heat | High |

| Friedländer Synthesis | Aromatic carbonyl, aliphatic carbonyl | Strong base, reflux | Moderate to High |

| Wittig Reaction | Quinoline derivative, phosphonium salt | Varies (base and solvent) | High |

Research Findings and Yield Optimization

Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce reaction times. For instance:

Temperature Control : Maintaining specific temperatures during reactions has been shown to enhance product formation rates.

Catalyst Selection : The use of alternative catalysts or solvents can lead to improved selectivity and yield in reactions involving quinolines.

Reaction Monitoring : Techniques such as Thin Layer Chromatography (TLC) are essential for monitoring progress and ensuring complete conversion of starting materials.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 6-(2-méthoxyéthényl)quinoléine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux.

Médecine : Exploré pour ses propriétés antivirales, en particulier contre le VIH.

Industrie : Utilisée dans le développement de matériaux luminescents et de capteurs.

Mécanisme d'action

Le mécanisme d'action de la 6-(2-méthoxyéthényl)quinoléine implique son interaction avec diverses cibles moléculaires et voies. Par exemple, les dérivés de la quinoléine sont connus pour inhiber des enzymes telles que la gyrase de l'ADN et la topoisomérase IV, ce qui conduit à la stabilisation des complexes enzyme-ADN et à la mort cellulaire subséquente. Ce mécanisme est particulièrement pertinent dans le contexte de l'activité antibactérienne.

Applications De Recherche Scientifique

Introduction to Quinoline Derivatives

Quinoline and its derivatives have garnered significant attention in drug development due to their broad spectrum of biological activities. The core structure of quinoline allows for various modifications, leading to compounds with enhanced efficacy against numerous diseases, including cancer and infectious diseases . The compound 6-(2-Methoxyethenyl)quinoline is particularly noteworthy for its potential as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with methoxy-substituted reagents. The synthetic routes often aim to optimize yield and purity while ensuring the bioactivity of the resulting compounds. Recent studies have focused on developing efficient synthetic methodologies that can be scaled for pharmaceutical applications .

Anticancer Activity

This compound has shown promise in anticancer research. Studies indicate that quinoline derivatives can act as P-glycoprotein inhibitors, which are crucial for overcoming multidrug resistance in cancer therapy. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against drug-resistant strains .

Antimicrobial Properties

The antimicrobial efficacy of quinoline derivatives, including this compound, has been widely documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or enzyme inhibition .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoline derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, suggesting that this compound may also possess similar properties .

Case Study: P-Glycoprotein Inhibition

A study focused on a series of quinoline analogues demonstrated that modifications at the 6-position significantly enhanced P-glycoprotein inhibition. The synthesized compounds were tested against human gastric carcinoma cell lines, revealing that certain derivatives exhibited low toxicity while effectively inhibiting drug efflux mechanisms associated with multidrug resistance .

| Compound | Cell Line Tested | IC50 Value (μM) | P-glycoprotein Inhibition |

|---|---|---|---|

| A | EPG85-257RDB | 15 | Yes |

| B | EPG85-257P | 30 | No |

| C | EPG85-257RDB | 10 | Yes |

Case Study: Antimicrobial Activity

In another study evaluating the antimicrobial properties of quinoline derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antibacterial agent .

Mécanisme D'action

The mechanism of action of 6-(2-Methoxyethenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-(2-Methoxyethenyl)quinoline, their substituents, and biological activities:

Electronic and Reactivity Properties

Computational studies on substituted quinolines (e.g., 4-amino-3-phenylquinoline) reveal that electron-donating groups like methoxy increase electron density on the quinoline ring, altering reactivity and interaction with biological targets . The methoxyethenyl group in this compound likely enhances electron donation compared to alkyl substituents (e.g., 2-n-propylquinoline), which may contribute to its instability under physiological conditions .

Toxicity and Stability Profiles

- This compound: Reversible toxicity at 1000 mg/kg; excluded due to poor stability in acidic/oxidative environments .

- 2-n-Propylquinoline: No toxicity observed at 100 mg/kg; stable under diverse conditions .

- Chloroquine: Known for dose-dependent retinal toxicity and cardiotoxicity, limiting long-term use .

Key Research Findings and Implications

Substituent Position Matters: Activity varies significantly with substituent position. For example, 6-substituted aroylquinolines (B014) show potent anticancer activity, while 2-substituted methoxyethenyl derivatives face stability challenges .

Electron-Donating vs. Alkyl Groups : Methoxyethenyl groups enhance reactivity but reduce stability compared to alkyl chains, as seen in antileishmanial candidates .

Therapeutic Cross-Potential: Quinoline derivatives like chloroquine and 6-methoxy-2-arylquinolines demonstrate versatility across diseases (malaria, cancer), suggesting scaffold adaptability .

Activité Biologique

6-(2-Methoxyethenyl)quinoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, identified by its CAS number 651025-07-9, features a quinoline backbone with a methoxyethenyl substituent. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of several pathogenic microorganisms.

- Antileishmanial Properties : A review highlighted the potential of 2-substituted quinolines, including this compound, as candidates for treating leishmaniasis. This compound demonstrated low toxicity and significant efficacy against Leishmania donovani, with an IC50 value of 0.2 µM, indicating potent antileishmanial activity .

- P-glycoprotein Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit P-glycoprotein (P-gp), which is crucial in multidrug resistance in cancer therapy .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Multi-target Action : The compound appears to act on multiple cellular targets, potentially modulating immune responses and reducing drug resistance .

- Inhibition of Photosynthetic Electron Transport : Some studies indicate that substituted quinolines can inhibit photosynthetic electron transport in plants, suggesting a broader spectrum of biological interactions .

Antileishmanial Activity

A detailed study involving various quinoline derivatives reported that treatment with this compound resulted in significant reductions in parasite load in L. donovani models. The compound was administered at a dosage of 50 mg/kg, demonstrating up to a 95% reduction in parasitic burden after four weeks of treatment .

Cytotoxicity Studies

In cytotoxicity assessments against human cancer cell lines, compounds structurally related to this compound displayed low to moderate toxicity. For instance, the MTT assay revealed that certain analogues had promising profiles as P-gp inhibitors without significant adverse effects on normal cells .

Table 1: Biological Activities of this compound and Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.